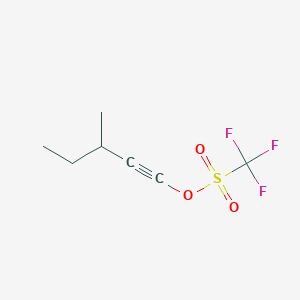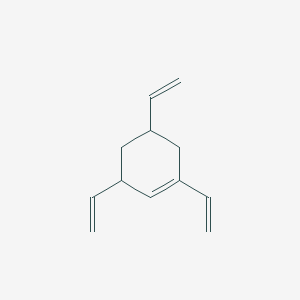
1,3,5-Triethenylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triethenylcyclohex-1-ene is an organic compound with a unique structure characterized by three ethenyl groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethenylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives with ethenyl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts in solvents like ethanol or methanol.
Substitution: Halogens (Cl2, Br2) or organometallic reagents (Grignard reagents) in solvents like THF or diethyl ether.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or organometallic-substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triethenylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. Additionally, the compound can act as a ligand, binding to metal centers and influencing their reactivity and selectivity in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethylcyclohexene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclohexene: Lacks the ethenyl groups, making it less reactive in certain types of chemical reactions.
1,5,5-Trimethylcyclohexene: Another derivative with different substitution patterns.
Uniqueness
1,3,5-Triethenylcyclohex-1-ene is unique due to the presence of three ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for applications requiring specific chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
110232-61-6 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1,3,5-tris(ethenyl)cyclohexene |
InChI |
InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-7,10,12H,1-3,8-9H2 |
InChI-Schlüssel |
XDKRGTJGZRPAJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC(C=C(C1)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


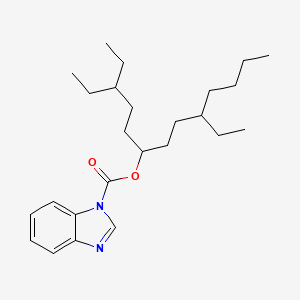
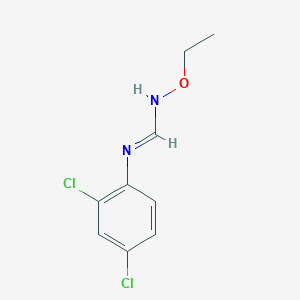

![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
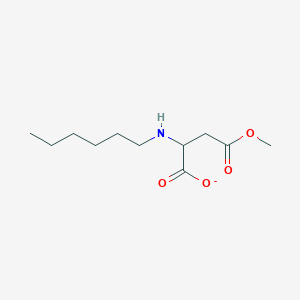
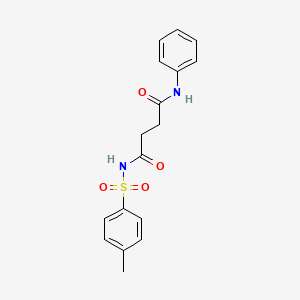
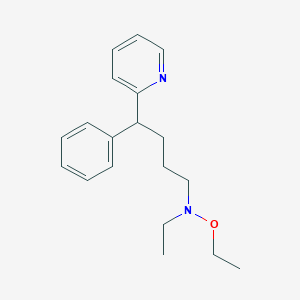
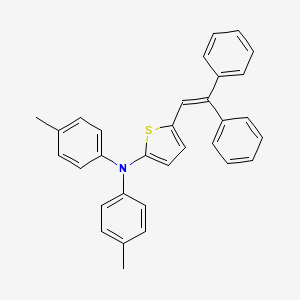

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)


